4-(4-氨基苯甲酰胺)-N-甲基苯甲酰胺

描述

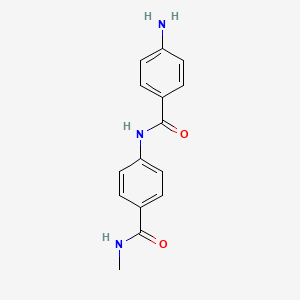

4-(4-aminobenzamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-aminobenzamido)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-aminobenzamido)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学:药物开发

4-(4-氨基苯甲酰胺)-N-甲基苯甲酰胺可以作为各种药理活性化合物的先导化合物或中间体。 它与 PABA(对氨基苯甲酸)的结构相似,而 PABA 是叶酸合成中的关键化合物,这表明它在开发针对病原体或癌细胞的叶酸代谢的药物中具有潜在的应用 .

生物化学:酶抑制研究

在生物化学中,该化合物可用于研究酶抑制,特别是识别具有苯甲酰胺或氨基苯甲酰胺部分的底物的酶。 它可以作为抑制剂或底物类似物,以提供对酶机制的见解或开发新的生化测定法 .

材料科学:聚合物研究

4-(4-氨基苯甲酰胺)-N-甲基苯甲酰胺中的苯甲酰胺基团可用于聚合物研究。 它可以参与超支化聚合物的合成,由于其与线性聚合物相比具有更高的溶解度和更低的粘度,因此超支化聚合物在涂料、粘合剂和药物递送系统中具有应用 .

药物化学:已知治疗剂的类似物

药物化学研究人员可能会探索使用 4-(4-氨基苯甲酰胺)-N-甲基苯甲酰胺来创建已知治疗剂的类似物。 通过修改该化合物的结构,可以增强其药代动力学特性或降低毒性,从而导致新药物的开发 .

环境研究:污染物降解

可以研究该化合物在降解环境污染物中的潜在作用。 它的化学结构可能与某些污染物相互作用,促进其分解为危害较小的物质 .

化学研究:反应机理探索

在化学研究中,4-(4-氨基苯甲酰胺)-N-甲基苯甲酰胺可用于探索反应机理。 它与各种化学试剂的反应性可以阐明复杂的反应路径,这在合成化学中是基础 .

作用机制

Target of action

The compound contains an aminobenzamido group, which is similar to the structure of 4-aminobenzoic acid . 4-aminobenzoic acid is known to be an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it’s possible that “4-(4-aminobenzamido)-N-methylbenzamide” could interact with similar targets.

Mode of action

The exact mode of action would depend on the specific target. If the target is similar to that of 4-aminobenzoic acid, the compound could potentially interfere with the synthesis of folate, similar to how sulfonamide drugs work .

Biochemical pathways

Again, if the target is similar to that of 4-aminobenzoic acid, the compound could affect the tetrahydrofolate synthesis pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For example, 4-aminobenzoic acid is known to be absorbed through a passive process and undergoes phase II biotransformation .

生物活性

4-(4-Aminobenzamido)-N-methylbenzamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

4-(4-Aminobenzamido)-N-methylbenzamide is a derivative of benzamide, characterized by the presence of an amino group and a methyl group attached to the benzene ring. Its molecular formula is .

The biological activity of 4-(4-aminobenzamido)-N-methylbenzamide is primarily attributed to its role as an enzyme inhibitor . It is believed to interact with specific targets within cellular pathways that are critical for tumor growth and proliferation. The compound may exert its effects through the following mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered gene expression associated with cancer progression .

- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways, influencing cellular responses such as apoptosis and differentiation.

Anticancer Activity

Research indicates that 4-(4-aminobenzamido)-N-methylbenzamide exhibits significant anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly melanoma and breast cancer cells. For instance:

- Cell Viability Assays : In vitro studies revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.8 | HDAC inhibition and cell cycle arrest |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth:

- HDAC Inhibition : Similar analogs have shown potent inhibition against class I HDACs, which are crucial for regulating gene expression related to cancer cell survival .

Case Studies

- Histone Deacetylase Inhibitors : A study exploring the effects of various HDAC inhibitors, including compounds similar to 4-(4-aminobenzamido)-N-methylbenzamide, found that these agents could radiosensitize melanoma cells, enhancing the efficacy of radiation therapy .

- Antiviral Research : Although primarily studied for anticancer properties, derivatives like 4-(aminomethyl)-N-methylbenzamide have also shown promise in antiviral applications by inhibiting viral entry into host cells, particularly in HIV research.

Safety and Toxicity

Toxicity studies have indicated that while there are some adverse effects associated with high doses, the compound exhibits a favorable safety profile at therapeutic concentrations. Long-term studies suggest no significant toxicity up to five months of treatment in animal models .

属性

IUPAC Name |

4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXHAWQRKPWWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。